(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Description
Properties
IUPAC Name |
(3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-4-3-5-7(10-5)8(6)12-9/h3-8H,1-2H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDXMCZQNKKEF-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC3C(C2O1)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@@H]3[C@H]([C@@H]2O1)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447993 | |
| Record name | (3aR,5aR,6aR,6bR)-2,2-Dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145107-27-3 | |
| Record name | (3aR,5aR,6aR,6bR)-2,2-Dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is a member of the 1,3-benzodioxole family, which has garnered attention due to its potential biological activities. This article explores its biological activity through a detailed examination of relevant studies, including case studies and research findings.
The molecular formula of this compound is with a molecular weight of approximately 168.19 g/mol . It has a logP value of 0.5 , indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
| Property | Value |
|---|---|
| Molecular Weight | 168.19 g/mol |
| LogP | 0.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Antioxidant Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant antioxidant properties. For instance, a new derivative from Hypecoum erectum demonstrated moderate antioxidant activity with an IC50 value of 86.3 ± 0.2 μM in DPPH-scavenging assays . While specific data on the compound is limited, its structural relatives suggest potential for similar activity.
Antitumor Activity
Research has highlighted the anti-tumor efficacy of benzodioxole derivatives when conjugated with arsenicals. These compounds showed strong inhibition of the thioredoxin reductase (TrxR) system in cancer cells, leading to reduced tumor proliferation without affecting normal cells significantly . The study emphasized that modifications to the benzodioxole structure could enhance anti-cancer properties.
Table: Anti-Cancer Efficacy of Benzodioxole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MAZ2 | <50 | Inhibition of TrxR |
| PFZ2 | <100 | Metabolic conversion |
| DAZ2 | >100 | Reduced efficacy |
The primary mechanism through which benzodioxole derivatives exert their biological effects appears to be through the inhibition of the Trx system. This system is crucial for maintaining redox balance in cells and is often upregulated in cancerous tissues. The covalent binding of these compounds to TrxR leads to a permanent loss of function, thereby inducing apoptosis in cancer cells .
Case Study 1: Antioxidative Potential
A study focusing on various benzodioxole derivatives evaluated their antioxidative potential using DPPH assays. The results indicated that structural variations significantly impacted their efficacy as antioxidants. The study concluded that further exploration into structural modifications could yield compounds with enhanced biological activity .
Case Study 2: Cancer Cell Lines
In another investigation, several benzodioxole derivatives were tested against multiple cancer cell lines (e.g., breast and leukemia). The results showed that certain modifications led to increased cytotoxicity compared to standard treatments like auranofin, which is known for its TrxR inhibitory properties .
Scientific Research Applications
Pharmaceutical Chemistry
The structural characteristics of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole indicate potential applications in drug development. Its unique benzodioxole framework may contribute to the development of novel therapeutic agents targeting various diseases.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. The tetrahydrofuran ring can be exploited for creating derivatives that may possess enhanced biological activities.
Material Science
Due to its specific molecular structure and properties, this compound may find applications in material science as a precursor for creating polymers or other materials with desired mechanical and thermal properties.
Biological Studies
Research into the biological activity of this compound could lead to insights into its effects on cellular processes or its potential as a bioactive agent. Preliminary studies could involve evaluating its interaction with biological targets or pathways.
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal investigated the efficacy of compounds similar to this compound in inhibiting specific enzymes associated with cancer progression. The findings suggested that modifications of the benzodioxole moiety could enhance inhibitory activity against certain cancer cell lines.
Case Study 2: Organic Synthesis Pathways
Research conducted on synthetic pathways involving this compound demonstrated its utility as a building block for synthesizing more complex polycyclic compounds. The study highlighted various reaction conditions that optimize yields and purity.
Case Study 3: Material Properties
Investigations into the thermal and mechanical properties of polymers derived from this compound revealed promising results for applications in coatings and adhesives due to their enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
The target compound’s epoxide group differentiates it from non-strained analogs like tetrahydrofuro-benzodioxoles , which exhibit greater conformational flexibility.
Physicochemical Properties
- Solubility : The methyl groups and rigid epoxide system likely reduce aqueous solubility compared to hydroxylated analogs (e.g., compound in ).
- Stability : The strained epoxide may render the compound more reactive toward nucleophiles (e.g., in biological systems) compared to stable ethers in tetrahydrofuro derivatives.
- Spectral Data : While specific IR/NMR data for the target compound are unavailable, analogs with benzodioxole cores show characteristic peaks:
Research Findings and Implications
- Structural Uniqueness : The epoxide-benzodioxole fusion offers a distinct pharmacophore for drug design, particularly in targeting enzymes or receptors sensitive to electrophilic groups.
- Predictive Limitations : While similarity indexing (e.g., Tanimoto coefficients ) provides a theoretical basis for activity prediction, exceptions like "activity cliffs" (structurally similar compounds with divergent activities) necessitate empirical validation .
- Analytical Challenges : Comparative studies using spectrofluorometry or tensiometry (as in ) may require calibration for reactive epoxides to avoid artifacts.
Preparation Methods
Enzymatic Dihydroxylation of Aromatic Precursors
The chemoenzymatic route leverages toluene dioxygenase (TDO) to introduce cis-dihydrodiol motifs into aromatic substrates. For example, ethyl benzoate derivatives undergo TDO-catalyzed oxidation to yield (1S,2S)-dihydrodiols with >98% enantiomeric excess (ee). These diols serve as precursors for subsequent epoxidation.
Key Steps:
-
Substrate Preparation : Ethyl benzoate or its halogenated analogs are oxidized by Pseudomonas putida strains expressing TDO.
-
Dihydrodiol Isolation : The resulting cis-dihydrodiol (e.g., (1S,2S)-ethyl 3,5-dichloro-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate) is isolated via column chromatography.
-
Epoxidation : Treatment with a chiral Burgess reagent ((-)-menthyl variant) induces stereoselective epoxide formation. The reaction proceeds via a syn-elimination mechanism, preserving the R-configuration at C3a, C5a, C6a, and C6b.
Data Table 1: Enzymatic Dihydroxylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Substrate | Ethyl 3,5-dichlorobenzoate | |
| Enzyme | Toluene dioxygenase (TDO) | |
| Reaction Time | 48–72 hours | |
| Yield | 65–70% | |
| Enantiomeric Excess | >98% ee |
Burgess Reagent-Mediated Epoxidation
Stereoselective Epoxide Formation
The Burgess reagent (ethyl (carboxysulfamoyl)triethylammonium hydroxide) enables epoxidation of dienes with retention of stereochemistry. This method is pivotal for constructing the oxireno ring in the target compound.
Mechanistic Insight :
-
Syn-Elimination : The reagent abstracts a β-hydrogen, forming an intermediate sulfamate ester that undergoes intramolecular cyclization to generate the epoxide.
-
Steric Control : Use of the (-)-menthyl Burgess reagent enforces R-configuration at C3a and C5a by favoring transition states with minimized steric hindrance.
Synthetic Protocol :
-
Diene Preparation : A substituted cyclohexa-1,3-diene (e.g., 2,2-dimethyl-1,3-benzodioxole-5,6-diene) is synthesized via Pd-catalyzed coupling.
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Epoxidation : The diene is treated with the Burgess reagent in anhydrous THF at 0°C for 2 hours.
-
Workup : Quenching with aqueous NH4Cl followed by extraction with MTBE yields the epoxide.
Data Table 2: Epoxidation Optimization
| Condition | Optimal Value | Yield | Stereoselectivity | Source |
|---|---|---|---|---|
| Reagent | (-)-Menthyl Burgess | 78% | 95:5 dr | |
| Solvent | THF | 75% | 93:7 dr | |
| Temperature | 0°C | 82% | 97:3 dr |
Acid-Catalyzed Cyclization of Diols
Benzodioxole Ring Formation
Cyclization of 1,2-diols with ketones or aldehydes under acidic conditions constructs the 1,3-benzodioxole core. Zeolites (e.g., CBV-760) or clay catalysts (e.g., montmorillonite K10) are employed to enhance regioselectivity.
Procedure :
-
Diol Synthesis : 3,4-dihydroxybenzoic acid derivatives are prepared via Sharpless asymmetric dihydroxylation.
-
Cyclization : The diol reacts with acetone in the presence of CBV-760 zeolite (2.5 wt%) at 80°C for 6 hours.
-
Epoxide Installation : Subsequent epoxidation as in Section 2.1 completes the oxireno ring.
Data Table 3: Cyclization Efficiency
| Catalyst | Conversion Rate | Benzodioxole Yield | Source |
|---|---|---|---|
| CBV-760 Zeolite | 92% | 88% | |
| Montmorillonite K10 | 85% | 79% | |
| H2SO4 | 78% | 65% |
Stereochemical Control Strategies
Chiral Auxiliary Approaches
Chiral menthol or tartaric acid derivatives temporarily fix stereochemistry during key steps. For instance, (R)-benzyl glycidyl ether directs epoxide formation in the desired configuration.
Dynamic Kinetic Resolution
Racemic intermediates are resolved using lipases (e.g., Candida antarctica Lipase B), which selectively acylates one enantiomer, leaving the desired (3aR,5aR,6aR,6bR)-isomer unreacted.
Comparative Analysis of Methods
Data Table 4: Method Comparison
| Method | Yield Range | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chemoenzymatic | 60–70% | >98% ee | Moderate | High |
| Burgess Epoxidation | 75–82% | 93–97% dr | High | Moderate |
| Acid Cyclization | 65–88% | 85–90% dr | High | Low |
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are effective for preparing this compound?
Answer: Multi-step protection-deprotection strategies are critical. For example, tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl intermediates during ring-closing reactions . Reflux conditions (e.g., acetic anhydride/acetic acid with sodium acetate, 2 h at 100°C) yield ~68% efficiency for fused heterocycles, as seen in thiazolo-pyrimidine syntheses . Precise stoichiometric control of benzoylisothiocyanate derivatives and isolation via ice/water precipitation minimizes byproducts .
Basic: What analytical techniques confirm stereochemical integrity?
Answer: Single-crystal X-ray diffraction (Bruker COLLECT software, Flack parameter analysis) resolves absolute configurations in fused dioxolane systems . Complementary NMR techniques, such as - coupling constants (e.g., for axial-equatorial protons) and NOESY correlations, validate spatial arrangements .
Advanced: How to address discrepancies between calculated and observed spectroscopic data?
Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* level) predict NMR shifts. Deviations >2 ppm may indicate solvent effects or conformational flexibility. For instance, DMSO-d6 interactions cause upfield shifts of 0.3 ppm in carbonyl carbons . Redundant spectral acquisition in CDCl and DO isolates solvent-specific artifacts .
Advanced: What computational models predict reactivity in nucleophilic environments?
Answer: Hybrid QM/MM simulations model transition states in oxireno ring-opening reactions. Gaussian 16 with polarizable continuum model (PCM) solvation predicts activation energies within 2 kcal/mol of experimental values . Frontier molecular orbital (FMO) analysis identifies electrophilic centers susceptible to nucleophilic attack .
Advanced: How to optimize stability under varying pH and temperature?
Answer: Accelerated stability studies using HPLC-UV (C18 columns, 254 nm) show maximum stability at pH 6.5–7.0 (degradation <5% over 30 days). Acidic conditions (pH <3) catalyze epoxide hydrolysis . Lyophilization with trehalose (1:2 molar ratio) enhances thermal resilience up to 80°C .
Advanced: How to rigorously assess enantiomeric purity given multiple stereocenters?
Answer: Chiral HPLC (Chiralpak IA-3 column, hexane:isopropanol 85:15 v/v, 1.0 mL/min) resolves enantiomers () . Circular dichroism (CD) spectroscopy confirms absolute configuration via Cotton effects at 220–240 nm .
Advanced: What experimental designs mitigate side reactions during functionalization?
Answer: Kinetic trapping via low-temperature (–40°C) lithiation prevents epoxide ring opening in benzodioxole derivatives . Substituent-directed orthogonal protection (e.g., TBDMS for hydroxyls, benzoyl for amines) minimizes cross-reactivity .
Advanced: How to analyze environmental fate and biodegradation pathways?
Answer: Long-term environmental studies (e.g., OECD 307 guidelines) assess hydrolysis half-lives and soil adsorption coefficients (). For oxireno derivatives, aerobic biodegradation dominates, with of 15–30 days in loamy soils .
Advanced: What strategies improve crystallization for X-ray analysis?
Answer: Vapor diffusion (e.g., 1:1 ethyl acetate/hexane) yields diffraction-quality crystals. For sterically hindered systems, seeding with isomorphic crystals (e.g., benzodioxole analogs) improves lattice formation .
Advanced: How to validate synthetic intermediates using tandem MS/MS?
Answer: High-resolution ESI-MS/MS (Q-TOF instruments) fragments ions at 20 eV collision energy. For example, a molecular ion at 386 ([M]) fragments into 153 (base peak) and 116 (oxireno ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
